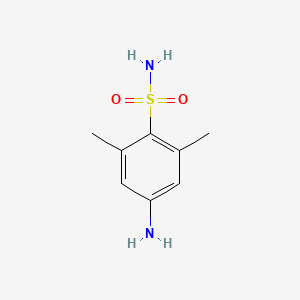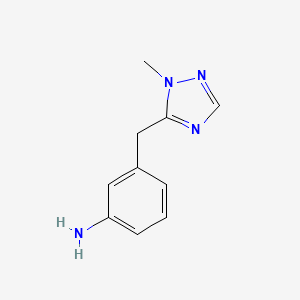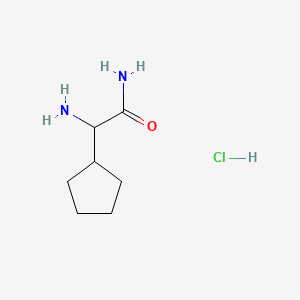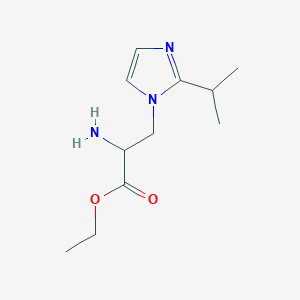![molecular formula C12H19Cl B13629845 1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)
1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)adamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane with 2-chloroethyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 1-(2-chloroethyl)adamantane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity 1-(2-chloroethyl)adamantane.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form adamantane-based ketones or alcohols.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyladamantane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: 1-(2-Azidoethyl)adamantane, 1-(2-Thioethyl)adamantane, 1-(2-Alkoxyethyl)adamantane.
Oxidation Products: 1-(2-Chloroethyl)adamantanone, 1-(2-Chloroethyl)adamantanol.
Reduction Products: 1-(2-Ethyl)adamantane.
科学的研究の応用
1-(2-Chloroethyl)adamantane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and lubricants.
作用機序
The mechanism of action of 1-(2-chloroethyl)adamantane involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
類似化合物との比較
1-(2-Bromoethyl)adamantane: Similar structure but with a bromoethyl group instead of a chloroethyl group.
1-(2-Iodoethyl)adamantane: Contains an iodoethyl group, which can undergo similar reactions but with different reactivity.
1-(2-Hydroxyethyl)adamantane: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 1-(2-Chloroethyl)adamantane is unique due to the presence of the chloroethyl group, which imparts specific reactivity and potential applications. The chloroethyl group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the adamantane core provides structural rigidity and stability, enhancing the compound’s overall properties.
特性
分子式 |
C12H19Cl |
|---|---|
分子量 |
198.73 g/mol |
IUPAC名 |
1-(2-chloroethyl)adamantane |
InChI |
InChI=1S/C12H19Cl/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChIキー |
FCYVSPJGKAWDOH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
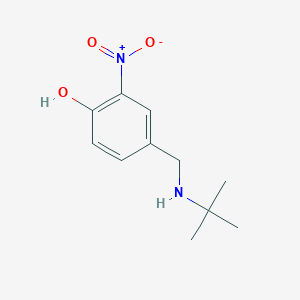
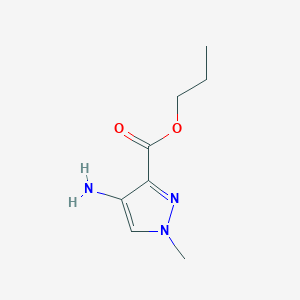

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
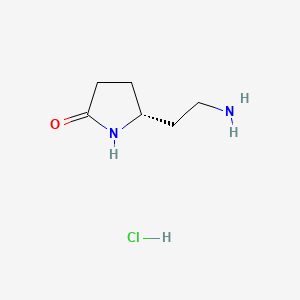
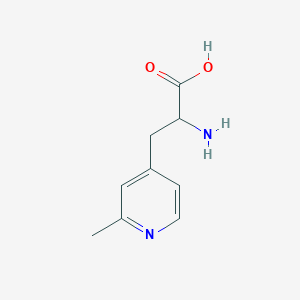
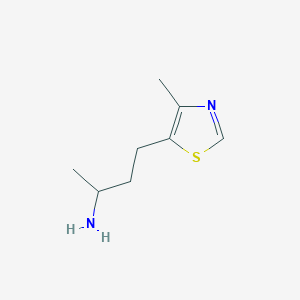
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
